molecular formula C12H10FNO3S2 B6420153 N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide CAS No. 1021046-38-7

N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide

Cat. No. B6420153
CAS RN: 1021046-38-7
M. Wt: 299.3 g/mol
InChI Key: DDPBDEJALXPXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide (FTS) is a small molecule compound with a wide range of applications in the scientific and medical fields. FTS is a versatile compound that has been used in a variety of research applications, including drug discovery and development, biochemistry, and pharmacology. FTS has been used to study the biochemical and physiological effects of various drugs, as well as to investigate the mechanism of action of certain drugs. Additionally, FTS has been used in laboratory experiments to study the pharmacokinetics, pharmacodynamics, and toxicity of various drugs.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide is not yet fully understood. However, it is believed that N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide binds to certain receptors in the body, which results in the activation of various biochemical pathways. This activation of biochemical pathways can lead to a variety of physiological effects, including changes in blood pressure, heart rate, and respiration. Additionally, N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide has been shown to interact with certain enzymes, which can lead to changes in the metabolism of certain drugs.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide has been shown to have a variety of biochemical and physiological effects. N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide has been shown to interact with certain receptors in the body, resulting in the activation of various biochemical pathways. This activation of biochemical pathways can lead to a variety of physiological effects, including changes in blood pressure, heart rate, and respiration. Additionally, N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide has been shown to interact with certain enzymes, which can lead to changes in the metabolism of certain drugs.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide has a number of advantages and limitations for laboratory experiments. One of the major advantages of using N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide in laboratory experiments is its high solubility in a variety of solvents, which makes it easy to work with in the lab. Additionally, N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide is relatively stable and does not degrade quickly, which makes it an ideal compound for long-term experiments. However, N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide can be toxic in high concentrations, so it is important to use caution when working with N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide in the lab.

Future Directions

The potential future directions for N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide are numerous. N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide could be used in the development of new drugs and therapies, as well as in the study of existing drugs and therapies. Additionally, N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide could be used to investigate the biochemical and physiological effects of various drugs and to study the mechanism of action of certain drugs. N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide could also be used to investigate the pharmacokinetics, pharmacodynamics, and toxicity of various drugs. Finally, N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide could be used in the development of novel laboratory techniques and technologies, such as high-throughput screening and bioassays.

Synthesis Methods

N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide can be synthesized using a variety of methods, including chemical synthesis, organic synthesis, and enzymatic synthesis. Chemical synthesis involves the use of inorganic and organic compounds to form a desired product. Organic synthesis involves the use of organic compounds to form a desired product. Enzymatic synthesis involves the use of enzymes to catalyze the formation of a desired product. All three methods of synthesis can be used to synthesize N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide.

Scientific Research Applications

N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide has been used in a variety of scientific research applications, including drug discovery and development, biochemistry, and pharmacology. N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide has been used to study the biochemical and physiological effects of various drugs, as well as to investigate the mechanism of action of certain drugs. Additionally, N-(4-fluorophenyl)-2-(thiophene-2-sulfonyl)acetamide has been used in laboratory experiments to study the pharmacokinetics, pharmacodynamics, and toxicity of various drugs.

properties

IUPAC Name

N-(4-fluorophenyl)-2-thiophen-2-ylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3S2/c13-9-3-5-10(6-4-9)14-11(15)8-19(16,17)12-2-1-7-18-12/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPBDEJALXPXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonyl)acetamide

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